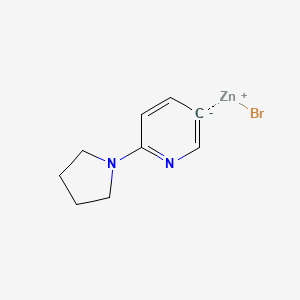
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is often used as a reagent in various chemical reactions due to its unique properties and reactivity. It is typically available as a solution in tetrahydrofuran (THF) and is known for its stability and effectiveness in facilitating cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide typically involves the reaction of 6-(Pyrrolidin-1-yl)pyridine with zinc bromide in the presence of a suitable solvent such as THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:
6-(Pyrrolidin-1-yl)pyridine+ZnBr2→(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process ensures high purity and yield of the product, which is then purified and stored in appropriate containers to maintain its stability.
化学反応の分析
Types of Reactions
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide is known to undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include organic halides, palladium catalysts, and various solvents like THF.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are optimized based on the specific reaction requirements.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the major product would be a new carbon-carbon bond formed between the pyridine ring and the organic halide.
科学的研究の応用
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine: Researchers use this compound to develop new pharmaceuticals by facilitating the synthesis of complex organic molecules.
Industry: It is employed in the production of fine chemicals and intermediates used in various industrial processes.
作用機序
The mechanism of action of (6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as cross-coupling, where it forms a bond with an organic halide in the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
類似化合物との比較
Similar Compounds
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc chloride
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc iodide
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc fluoride
Uniqueness
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide is unique due to its specific reactivity and stability in various chemical reactions. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
特性
分子式 |
C9H11BrN2Zn |
|---|---|
分子量 |
292.5 g/mol |
IUPAC名 |
bromozinc(1+);6-pyrrolidin-1-yl-3H-pyridin-3-ide |
InChI |
InChI=1S/C9H11N2.BrH.Zn/c1-2-6-10-9(5-1)11-7-3-4-8-11;;/h1,5-6H,3-4,7-8H2;1H;/q-1;;+2/p-1 |
InChIキー |
SVFDTYQAMVBEJI-UHFFFAOYSA-M |
正規SMILES |
C1CCN(C1)C2=NC=[C-]C=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
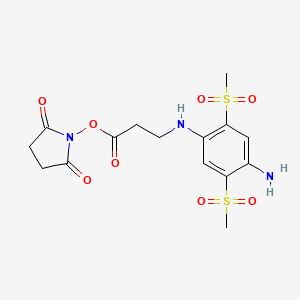
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)


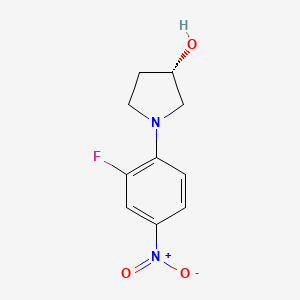
![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
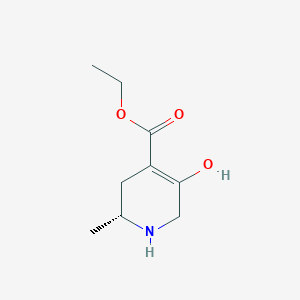
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
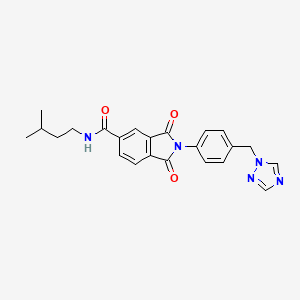

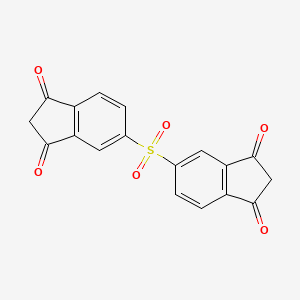
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
